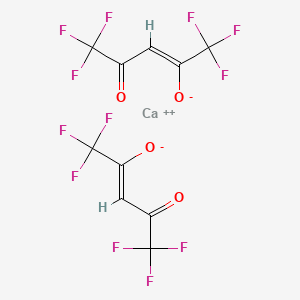

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

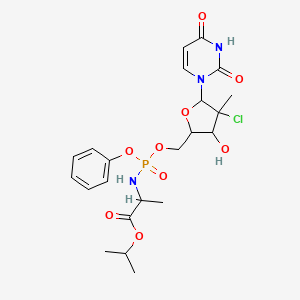

The synthesis of cyclodextrin derivatives, including functionalized ones like "3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate," often involves selective modification of hydroxyl groups on the cyclodextrin molecule. This can be achieved through various chemical reactions, aiming to introduce new functional groups that impart desired properties to the cyclodextrin (Boger, Corcoran, & Lehn, 1978).

Molecular Structure Analysis

The molecular structure of cyclodextrin derivatives is characterized by the presence of a torous-like macrocycle that can encapsulate guest molecules. This inclusion capability is due to the hydrophobic interior and hydrophilic exterior of the cyclodextrin molecule. Modifications such as amino groups can influence the molecular recognition and binding behavior of cyclodextrins, affecting their ability to form complexes with specific guests (Clark, Booth, & Stezowski, 2001).

Chemical Reactions and Properties

Cyclodextrins, including amino-functionalized variants, participate in a variety of chemical reactions. These reactions often exploit the unique complexation properties of cyclodextrins to achieve selective modification and to enhance the solubility, stability, and bioavailability of guest molecules. The functional groups introduced to cyclodextrins can also facilitate further chemical modifications, enabling the synthesis of more complex derivatives (Manakov et al., 2016).

Physical Properties Analysis

The physical properties of cyclodextrin derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature and position of the substituent groups. For instance, the introduction of amino groups can enhance the water solubility of cyclodextrins, which is a desirable feature for many applications. The dehydration processes of cyclodextrin hydrates also provide insight into the stability and phase behavior of these compounds (Manakov et al., 2016).

Chemical Properties Analysis

The chemical properties of "3A-Amino-3A-deoxy-(2AS,3AS)-alpha-cyclodextrin hydrate" are characterized by its reactivity and the ability to form inclusion complexes. The amino groups present in the cyclodextrin structure can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which are crucial for the complexation process. These interactions contribute to the specificity and stability of the inclusion complexes formed by cyclodextrin derivatives (Yamamura et al., 2001).

Applications De Recherche Scientifique

Phytoremediation and Plant Stress Mitigation

Calcium plays significant roles in enhancing plant growth and resistance under heavy metal stress, such as cadmium (Cd). Research has shown that calcium can mitigate Cd toxicity in plants by improving growth, regulating metal uptake and translocation, enhancing photosynthesis, reducing oxidative damages, and controlling signal transduction (Huang et al., 2017).

Fruit Development and Ripening

The roles of calcium in fruit development and ripening are critical, functioning as a secondary messenger in various physiological processes. Studies have reviewed the comprehensive roles of calcium in regulating fruit physiology and ripening, highlighting the potential for future research in this area (Gao et al., 2019).

Environmental Remediation

Calcium-based materials, such as hydroxyapatite (Ca10(PO4)6(OH)2), have been identified as promising for the treatment of air, water, and soil pollution due to their adsorption capacities, ion-exchange capabilities, and thermal stability. This positions calcium compounds as valuable resources for environmental management and remediation (Ibrahim et al., 2020).

Material Science and Alloy Development

Calcium is utilized in modifying and alloying heavy metal alloys, including lead and copper, and has recently been used in light alloys based on aluminum and magnesium. The development of new calcium-containing aluminum alloys with improved properties such as reduced density, increased corrosion resistance, and enhanced performance properties has been reviewed (Наумова, 2018).

Analytical Techniques in Nutrient Analysis

Advances in the determination of calcium in complex matrices such as bovine milk, dairy products, and milk-based infant formulas have been significant, with methodologies evolving to enhance analytical performances and sample throughput. This is crucial for health, quality control, and research in understanding the nutritional content of these foods (Masotti et al., 2020).

Calcium in Cancer Research

Research has explored the association between calcium metabolism regulation and tumorigenesis, suggesting a complex relationship that depends on local concentrations of free calcium and the type of tissue involved. This area remains a promising field for further understanding the role of calcium in cancer initiation, promotion, and progression (Kadio et al., 2016).

Mécanisme D'action

Target of Action

Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways . It is vital in cell signaling, muscular contractions, bone health, and signaling cascades .

Mode of Action

Calcium moderates nerve and muscle performance via action potential threshold regulation . In hydrogen fluoride exposures, calcium provides a source of calcium ions to complex free fluoride ions and prevent or reduce toxicity .

Biochemical Pathways

Calcium dynamics and signaling pathways are modeled as cascades of biochemical reactions, both bimolecular reactions and enzyme reactions, and diffusion . More than 500 human proteins are known to bind or transport calcium . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .

Pharmacokinetics

Pharmacokinetic parameters of calcium such as area under the concentration—time curve (AUC) and maximum concentration (Cmax) are calculated considering the background calcium contents in volunteers . Calcium excretion with urine is assessed as clearance of creatinine, a calcium elimination factor . The dynamics of the content of parathormone (PTH), the main hormone regulating calcium homeostasis, are studied .

Result of Action

The JAK2-V617F mutation strongly alters the regulatory mechanism of EpoR/JAK2-dependent intracellular calcium balance, affecting baseline calcium levels, EPO-induced calcium entry, and PLCγ-1 signaling pathways .

Action Environment

Environmental factors can influence the action of calcium. For instance, the addition of urea into the culture medium provides an alkaline environment that is suitable for S. pasteurii . As compared to S. pasteurii cultivated without urea, S. pasteurii grown with urea showed faster growth and urease production, better shape, more negative surface charge, and higher biomineralization ability .

Propriétés

IUPAC Name |

calcium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Ca/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKDHPCUMMNGKK-PAMPIZDHSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H2CaF12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium 1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.